Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester
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Overview
Description
Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester is an organic compound with the molecular formula C6H12O3S It is a thioester derivative of acetic acid, where the ethyl ester group is attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester typically involves the reaction of ethyl mercaptoacetate with acetic anhydride under mild conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic acid. The reaction conditions usually involve temperatures ranging from 25°C to 50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures (0°C to 25°C) and neutral to slightly acidic pH.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures (-78°C to 0°C).
Substitution: Nucleophiles such as amines or alcohols; reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of thioesters and other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving thioester intermediates.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester involves its interaction with various molecular targets and pathways. In biochemical systems, the thioester group can undergo nucleophilic attack by enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate enzyme activity and influence metabolic pathways. The compound’s ability to form stable thioester linkages makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [(2-hydroxyethyl)thio]-, methyl ester
- Acetic acid, [(2-hydroxyethyl)thio]-, propyl ester
- Acetic acid, [(2-hydroxyethyl)thio]-, butyl ester
Uniqueness
Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .
Properties
IUPAC Name |
ethyl 2-(2-hydroxyethylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-2-9-6(8)5-10-4-3-7/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKODLRYDWUCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452486 |
Source
|
Record name | Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35562-81-3 |
Source
|
Record name | Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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